Welcome to the BenchChem Online Store!
molecular formula C13H12ClN3O3 B8538876 alpha-cyano-beta-(4-chloroanilino)-N-ethoxycarbonylacrylamide

alpha-cyano-beta-(4-chloroanilino)-N-ethoxycarbonylacrylamide

Cat. No. B8538876
M. Wt: 293.70 g/mol
InChI Key: CWMGPJRIDUIUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04297297

Procedure details

A mixture of 8.8 g (0.03 mol) of α-cyano-β-(4-chloroanilino)-N-ethoxycarbonylacrylamide and 40 ml of ortho-dichlorobenzene is heated at reflux. After about 2 hours, crystals appear and the mixture is allowed to cool to room temperature. The mixture is filtered to yield 5-cyano-1-(4-chlorophenyl)uracil, m.p. 236°-239°.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:12][NH:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)[C:4]([NH:6][C:7](OCC)=[O:8])=[O:5])#[N:2]>ClC1C=CC=CC=1Cl>[C:1]([C:3]1[C:4](=[O:5])[NH:6][C:7](=[O:8])[N:13]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH:12]=1)#[N:2]

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(#N)C(C(=O)NC(=O)OCC)=CNC1=CC=C(C=C1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The mixture is filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C(NC(N(C1)C1=CC=C(C=C1)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.